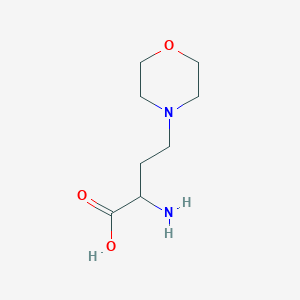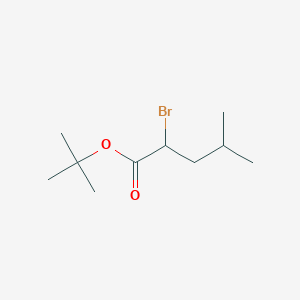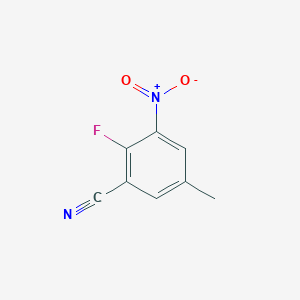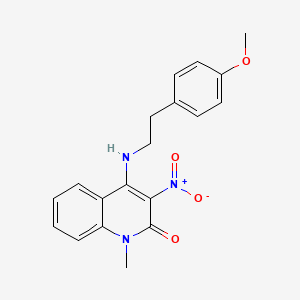
4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone core, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring . The molecule also contains a methoxyphenethylamino group attached to the quinolinone core .
Aplicaciones Científicas De Investigación
Ruthenium Catalyzed Reduction of Nitroarenes and Azaaromatic Compounds
This study demonstrates the use of formic acid and a ruthenium catalyst in reducing various nitroarenes, including those with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes. This method also applies to the hydrogenation of heterocyclic compounds such as quinoline, showcasing the synthetic versatility and applicability in modifying nitroquinoline compounds (Watanabe et al., 1984).
Synthesis of Quinoline Proton Sponges
A study on the synthesis of quinoline derivatives containing methoxy groups introduces a novel representative of quinoline proton sponges. This research illustrates the chemical flexibility in modifying quinoline structures, which could be relevant for developing new materials or studying specific chemical properties (Dyablo et al., 2015).
Antimicrobial and Anticancer Applications
Quinoline derivatives have been explored for their potential antimicrobial and anticancer activities. For example, the synthesis of various quinoline compounds has been assessed for their cytotoxic activities against different cancer cell lines, highlighting the role of these compounds in medicinal chemistry (Kadrić et al., 2014).
Fluorescence Properties for Molecular Probes
The fluorescence properties of certain nitrophenyl-quinoline derivatives have been studied, suggesting their use as molecular fluorescent probes. This demonstrates the application of quinoline derivatives in biochemical and medical research, providing tools for imaging and diagnostics (Motyka et al., 2011).
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTZIFZNCRLBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)
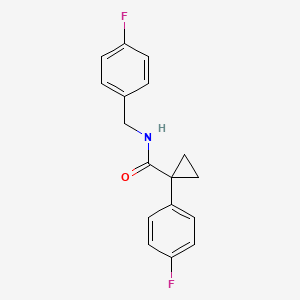
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)
![3-ethyl-N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2571048.png)
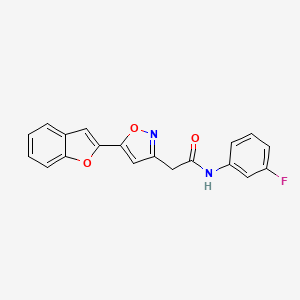

![Pyridin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571055.png)
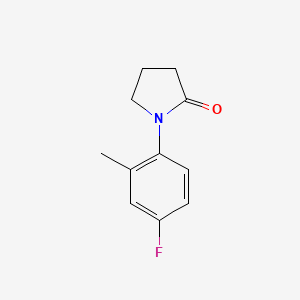
![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)
